An In-depth Technical Guide to Quinoline-4-carbothioamide: Core Properties and Structure
An In-depth Technical Guide to Quinoline-4-carbothioamide: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carbothioamide is a sulfur-containing heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As an analogue of quinoline-4-carboxamide, the replacement of the carbonyl oxygen with a sulfur atom imparts unique physicochemical properties and potential biological activities. This document provides a comprehensive overview of the fundamental properties and structural characteristics of quinoline-4-carbothioamide, intended to serve as a technical resource for researchers and professionals in drug discovery and development.
Core Properties
Quinoline-4-carbothioamide is a yellow solid at room temperature.[1] Its core properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂S | [1][2][3][4] |
| Molecular Weight | 188.25 g/mol | [1][2][3][4] |
| CAS Number | 74585-98-1 | [1][2][3][4] |
| Appearance | Yellow Solid | [1] |
| Storage Conditions | 2-8°C | [3][5] |
Structural Information
The structural framework of quinoline-4-carbothioamide consists of a quinoline ring substituted at the 4-position with a carbothioamide group. This structure is the basis for its chemical reactivity and biological interactions.
| Identifier | Value |
| IUPAC Name | quinoline-4-carbothioamide |
| Synonyms | 4-Quinolinethiocarboxamide |
| SMILES String | C1=CC=C2C(=C1)C=C(C=N2)C(=S)N |
| InChI Key | InChI=1S/C10H8N2S/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) |
Experimental Data
Synthesis
A generalized workflow for this type of synthesis is presented below:
Caption: General synthesis workflow for quinolinyl carbothioamides.
Spectroscopic Characterization
Detailed experimental spectra for quinoline-4-carbothioamide are not widely published. However, based on the analysis of related quinoline derivatives and general principles of spectroscopy, the expected spectral characteristics can be inferred.
Mass Spectrometry: The electron ionization mass spectrum of quinoline derivatives typically shows a prominent molecular ion peak.[7] Fragmentation patterns often involve the loss of small molecules or radicals from the substituent group. For quinoline-4-carbothioamide, fragmentation would likely involve the carbothioamide moiety.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the primary amide, C=S stretching of the thioamide group, and various aromatic C-H and C=C/C=N stretching and bending vibrations of the quinoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the quinoline ring would appear in the downfield region of the spectrum. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of the carbothioamide group. The amide protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the ten carbon atoms of the molecule. The carbon of the C=S group is expected to be significantly deshielded and appear at a characteristic downfield chemical shift.
Biological Activity and Potential Applications
While specific biological data for quinoline-4-carbothioamide is limited, the broader class of quinoline derivatives is well-known for a wide range of pharmacological activities, including antimicrobial, antiviral, antimalarial, and anticancer properties.[8]
The thioamide group, as an isostere of the amide group, can significantly alter the biological properties of a molecule.[9] Thioamides are known to be stronger hydrogen bond donors and weaker acceptors compared to their amide counterparts.[9] This modification can impact receptor binding and other biological interactions. Replacing an amide with a thioamide has been shown in some cases to enhance the permeability and bioavailability of molecules.[10]
Given these properties, quinoline-4-carbothioamide serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery and agrochemical research.[1] Its unique electronic and steric properties make it a target for further investigation into its potential therapeutic applications.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for quinoline-4-carbothioamide. Research into the biological effects of this compound is an area ripe for future exploration. The known mechanisms of action of related quinoline-4-carboxamides, such as the inhibition of translation elongation factor 2 (PfEF2) in the context of antimalarial activity, may provide a starting point for investigating the biological targets of the carbothioamide analog.[5][11][12]
A logical workflow for investigating the biological activity of a novel compound like quinoline-4-carbothioamide is outlined below:
Caption: A logical workflow for investigating biological activity.
Conclusion
Quinoline-4-carbothioamide is a structurally interesting molecule with potential for further development in medicinal chemistry and other scientific fields. While a comprehensive dataset on its properties and biological activity is still emerging, this guide provides a summary of the currently available information. Further research is warranted to fully elucidate its experimental properties, develop efficient synthetic protocols, and explore its biological potential. The unique characteristics imparted by the thioamide functional group suggest that this compound and its derivatives may offer novel avenues for the development of new therapeutic agents and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Quinoline-4-carbothioamide , 95% , 74585-98-1 - CookeChem [cookechem.com]
- 4. usbio.net [usbio.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. chempap.org [chempap.org]
- 8. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
